2-Benzoyl-6-(3-ethoxy-4-hydroxyphenyl)-5,6,8,9,10,11-hexahydrobenzo[b][1,4]benzodiazepin-7-one 2-Benzoyl-6-(3-ethoxy-4-hydroxyphenyl)-5,6,8,9,10,11-hexahydrobenzo[b][1,4]benzodiazepin-7-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC14519855
InChI: InChI=1S/C28H26N2O4/c1-2-34-25-16-18(12-14-23(25)31)27-26-21(9-6-10-24(26)32)29-22-15-19(11-13-20(22)30-27)28(33)17-7-4-3-5-8-17/h3-5,7-8,11-16,27,29-31H,2,6,9-10H2,1H3
SMILES:
Molecular Formula: C28H26N2O4
Molecular Weight: 454.5 g/mol

2-Benzoyl-6-(3-ethoxy-4-hydroxyphenyl)-5,6,8,9,10,11-hexahydrobenzo[b][1,4]benzodiazepin-7-one

CAS No.:

Cat. No.: VC14519855

Molecular Formula: C28H26N2O4

Molecular Weight: 454.5 g/mol

* For research use only. Not for human or veterinary use.

2-Benzoyl-6-(3-ethoxy-4-hydroxyphenyl)-5,6,8,9,10,11-hexahydrobenzo[b][1,4]benzodiazepin-7-one -

Specification

Molecular Formula C28H26N2O4
Molecular Weight 454.5 g/mol
IUPAC Name 2-benzoyl-6-(3-ethoxy-4-hydroxyphenyl)-5,6,8,9,10,11-hexahydrobenzo[b][1,4]benzodiazepin-7-one
Standard InChI InChI=1S/C28H26N2O4/c1-2-34-25-16-18(12-14-23(25)31)27-26-21(9-6-10-24(26)32)29-22-15-19(11-13-20(22)30-27)28(33)17-7-4-3-5-8-17/h3-5,7-8,11-16,27,29-31H,2,6,9-10H2,1H3
Standard InChI Key HBORTIMBHXEJPZ-UHFFFAOYSA-N
Canonical SMILES CCOC1=C(C=CC(=C1)C2C3=C(CCCC3=O)NC4=C(N2)C=CC(=C4)C(=O)C5=CC=CC=C5)O

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s structure (C28H26N2O4, molecular weight 454.5 g/mol) integrates three key components:

  • Benzodiazepine Core: A bicyclic system comprising a seven-membered diazepine ring fused to a benzene ring, characteristic of the benzodiazepine class.

  • Benzoyl Substituent: A 2-benzoyl group attached to the diazepine nitrogen, which may influence receptor binding affinity.

  • 3-Ethoxy-4-hydroxyphenyl Moiety: A para-substituted phenyl group with ethoxy and hydroxy functional groups at positions 3 and 4, respectively, contributing to hydrogen-bonding potential and solubility.

Physicochemical Characteristics

While experimental data on solubility and partition coefficients are absent in available literature, predictive modeling based on structural analogs suggests:

  • LogP: Estimated ~1.34 (moderate lipophilicity) .

  • Hydrogen Bond Donors/Acceptors: 1 donor (phenolic -OH) and 4 acceptors (ketone, ether, two aromatic rings).

  • Polar Surface Area: ~35.53 Ų, indicative of moderate membrane permeability .

Table 1: Structural Comparison with Related Benzodiazepines

CompoundMolecular FormulaMolecular Weight (g/mol)Key Substituents
Target CompoundC28H26N2O4454.52-Benzoyl, 3-ethoxy-4-hydroxy
5-Benzoyl-6-(3-ethoxy-4-hydroxyphenyl)-...C30H30N2O4482.69,9-Dimethyl

Synthesis and Manufacturing

Synthetic Pathways

The synthesis of 2-Benzoyl-6-(3-ethoxy-4-hydroxyphenyl)-5,6,8,9,10,11-hexahydrobenzo[b][1, benzodiazepin-7-one involves multistep organic reactions, though precise protocols remain proprietary. General steps inferred from benzodiazepine synthesis include:

  • Core Formation: Cyclocondensation of o-phenylenediamine derivatives with ketones or aldehydes to construct the diazepine ring.

  • Substituent Introduction: Friedel-Crafts acylation for benzoylation and Ullmann coupling for aryl ether formation .

  • Reduction: Selective hydrogenation of unsaturated bonds using catalysts like Raney Nickel under pressurized hydrogen .

Process Challenges

  • Regioselectivity: Ensuring proper positioning of the ethoxy and hydroxy groups on the phenyl ring.

  • Byproduct Formation: Common impurities include de-ethylated analogs or over-reduced intermediates, necessitating rigorous chromatography .

Pharmacological Profile

Mechanism of Action

As a benzodiazepine derivative, the compound likely potentiates GABAergic neurotransmission by binding to the α-γ subunit interface of GABAA receptors. The 3-ethoxy-4-hydroxyphenyl group may enhance interactions with hydrophobic receptor pockets, while the benzoyl moiety could stabilize ligand-receptor complexes.

Comparative Analysis with Analogues

Structural Modifications and Activity

Introducing dimethyl groups (e.g., in the 482.6 g/mol analog) increases molecular weight and lipophilicity, which may enhance blood-brain barrier penetration but reduce aqueous solubility. Conversely, replacing the ethoxy group with smaller substituents could optimize pharmacokinetics.

Table 2: Impact of Substituents on Drug-Likeness

SubstituentLogPTPSA (Ų)Predicted BBB Permeation
3-Ethoxy-4-hydroxyphenyl1.3435.53High
9,9-Dimethyl1.7232.15Very High

Research Gaps and Future Directions

Priority Investigations

  • In Vivo Efficacy: Rodent models of anxiety (e.g., elevated plus maze) to quantify dose-response relationships.

  • Metabolic Profiling: Identification of major metabolites via LC-MS/MS to assess first-pass effects.

  • Crystallographic Studies: X-ray diffraction to resolve binding modes at GABAA receptors.

Synthetic Chemistry Opportunities

  • Flow Chemistry: Continuous-flow systems to improve yield and reduce byproducts.

  • Enantioselective Synthesis: Chiral catalysts to isolate active stereoisomers.

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